![molecular formula C17H20N2O2 B13870666 1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13870666.png)
1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a dimethylindazole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of 1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and 6,6-dimethylindazole.
Reaction Conditions: The key steps involve nucleophilic substitution reactions, where the 4-methoxybenzyl chloride reacts with the indazole derivative under basic conditions to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions to increase yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest its potential use in the treatment of diseases such as cancer and inflammation, due to its ability to modulate biological pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions lead to changes in cellular processes, which can result in therapeutic effects.
Comparación Con Compuestos Similares
1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one can be compared with other indazole derivatives, such as:
1-[(4-Methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: This compound also contains a methoxyphenyl group but differs in its core structure, leading to different biological activities.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but a different amine-based core, resulting in distinct chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H20N2O2 |
|---|---|
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C17H20N2O2/c1-17(2)8-15-14(16(20)9-17)10-18-19(15)11-12-4-6-13(21-3)7-5-12/h4-7,10H,8-9,11H2,1-3H3 |
Clave InChI |
MGVJTESDJLYRNW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C=NN2CC3=CC=C(C=C3)OC)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13870589.png)
![2-Methyl-3-[(propan-2-ylamino)methyl]benzoic acid](/img/structure/B13870596.png)
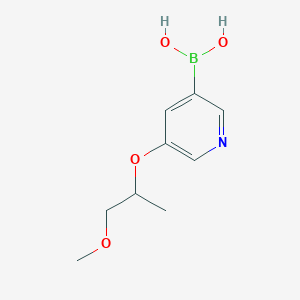
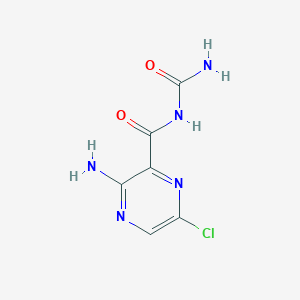

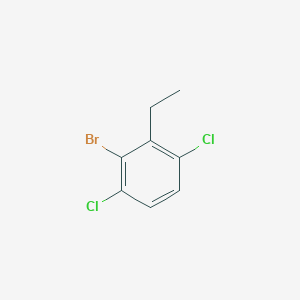


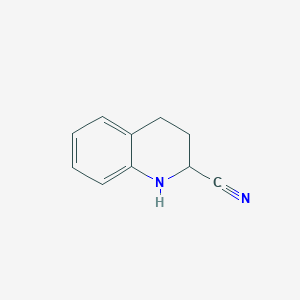
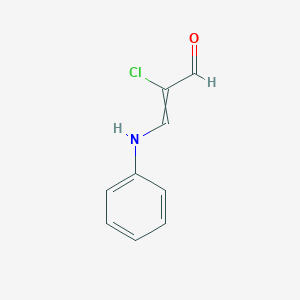
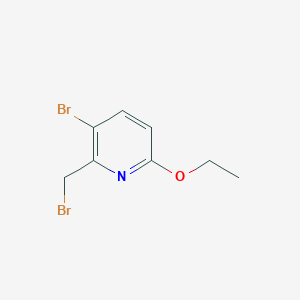
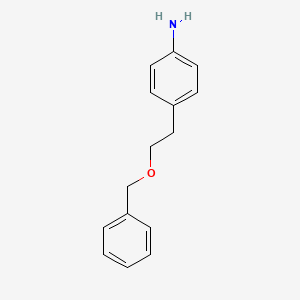
![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine](/img/structure/B13870671.png)

